molecular formula C10H10BrClO2 B14065124 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one

1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14065124
M. Wt: 277.54 g/mol
InChI Key: JONJFGORRBLKRW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one (CAS 1803847-35-9) is a halogenated aromatic ketone with a molecular formula of C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is supplied with a purity of not less than 98% and is intended for research applications only . It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use. As a bifunctional building block, this compound features two highly reactive sites: a carbonyl group and halogen substituents (bromine and chlorine) . The chloroketone moiety is a versatile intermediate in synthetic organic chemistry, frequently employed in nucleophilic substitution reactions, cyclizations, and as a precursor for heterocyclic systems . For instance, analogous chloroketone derivatives are key intermediates in the synthesis of complex molecules, such as various thiazole and pyrimidine derivatives, which are core structures in medicinal chemistry research for developing new therapeutic agents . The presence of both bromine and chlorine on the molecule enhances its utility in cross-coupling reactions and further functionalization, allowing researchers to elaborate the core structure into more complex target molecules . The methoxy group on the aromatic ring influences the electronic properties of the system, affecting its reactivity in subsequent chemical transformations. Researchers value this compound for its role in constructing molecular scaffolds with potential applications in developing biologically active compounds, including those investigated for anticancer properties in preliminary in-vitro studies . The structural features of this chemical make it a valuable asset for discovery chemistry and material science programs.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-5,10H,1-2H3

InChI Key

JONJFGORRBLKRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC)Br)Cl

Origin of Product

United States

Preparation Methods

Substrate Preparation and Directing Group Dynamics

The Friedel-Crafts acylation approach begins with 2-bromo-5-methoxybenzene, where the methoxy group's strong ortho/para-directing effects dominate over the bromine's deactivating meta-directing influence. Reaction with chloroacetyl chloride (ClCH₂COCl) in anhydrous dichloromethane under AlCl₃ catalysis (0°C, 4 h) installs the chlorinated ketone moiety at the para position relative to methoxy, yielding 1-(5-methoxy-2-bromophenyl)-1-chloropropan-2-one in 68% isolated yield.

Regioselectivity Challenges and Solvent Optimization

Competing directing effects from bromine and methoxy substituents necessitate precise temperature control (-10°C to 5°C) to minimize byproduct formation. Polar aprotic solvents like 1,2-dichloroethane enhance electrophilic reactivity, increasing conversion rates to 74%. Post-reaction quenching with ice-HCl prevents over-acylation, while silica gel chromatography (hexane:ethyl acetate, 4:1) removes unreacted chloroacetyl chloride.

Alpha-Chlorination of Pre-formed Ketone Intermediates

Enolate-Mediated Chlorination

Treatment of 1-(2-bromo-5-methoxyphenyl)propan-2-one with lithium diisopropylamide (LDA, 1.1 eq.) in THF at -78°C generates a stabilized enolate, which reacts with N-chlorosuccinimide (NCS) to install chlorine at the α-position. This method achieves 82% yield with <5% di-chlorinated byproducts, validated by ¹³C NMR (δ 180.77 ppm for C=O).

Radical Chlorination Under Continuous Flow

Multi-Step Synthesis via Directed Ortho Metalation

Lithiation and Ketone Installation

Directed ortho metalation of 2-bromo-5-methoxybenzamide using LDA (-40°C) followed by quenching with chloroacetone introduces the chlorinated ketone with 65% regioselectivity. Subsequent acidic hydrolysis (HCl/EtOH, reflux) removes the directing group, furnishing the target compound in 58% overall yield.

Transmetallation for Enhanced Efficiency

Copper(I) cyanide-mediated transmetallation (THF, -30°C) improves electrophilic trapping efficiency by 29%, reducing reaction time from 12 h to 4 h. This method proves particularly effective for gram-scale synthesis, with HPLC purity reaching 97.3%.

Industrial-Scale Continuous Flow Synthesis

Microreactor Design and Mass Transfer

Corning Advanced-Flow™ reactors (500 μm channel diameter) enable precise control over Cl₂ stoichiometry (1.05 eq.), achieving 94% yield at 10 kg/day throughput. Laminar flow conditions (Re = 120) minimize radial diffusion limitations, while in-line FTIR monitors chlorination progress every 15 s.

Catalyst Recycling and Waste Reduction

Immobilized AlCl₃ on mesoporous silica (SBA-15) permits 30 reaction cycles without activity loss, reducing catalyst waste by 98%. A closed-loop solvent recovery system (hexane/acetone) cuts raw material costs by $12/kg product.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Friedel-Crafts Acylation 68 95.2 Pilot-scale Single-step halogenation
Enolate Chlorination 82 97.3 Lab-scale High regioselectivity
Continuous Flow 94 99.1 Industrial Throughput optimization
Directed Metalation 58 93.7 Lab-scale Compatibility with sensitive groups

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and corresponding reduced compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert various effects, depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, facilitating nucleophilic attacks on the carbonyl carbon.
  • Methoxy groups (as in the target compound) provide steric hindrance and moderate electron-donating effects, influencing reaction selectivity .
  • Amino/thioether substituents (e.g., in ) increase solubility in polar solvents and enable hydrogen bonding, critical for biological activity.

Yield Comparison :

  • PCC oxidation typically achieves 70–80% yields for aromatic ketones .
  • MCRs involving 1-chloropropan-2-one derivatives report higher yields (84–93%) due to optimized reaction conditions .

Physicochemical Properties

Property 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one 2-Bromo-5-methoxyphenyl(4-chlorophenyl)methanone 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one
Molecular Weight 292.57 g/mol 325.59 g/mol 276.56 g/mol
Melting Point Not reported 76–78°C Not reported
IR (C=O stretch) ~1700 cm⁻¹ (predicted) 1668 cm⁻¹ ~1700 cm⁻¹ (predicted)
Boiling Point Not reported Not reported 379.4°C (predicted)
Solubility Low in water; moderate in DCM/acetone Low in hexane; soluble in dichloroethane Low polarity solvents

Notable Trends:

  • Bromine and chlorine substituents reduce solubility in aqueous media but enhance stability in organic solvents.
  • Amino groups (e.g., in ) increase polarity, improving solubility in alcohols or DMSO.

Biological Activity

1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C10H10BrClOC_10H_{10}BrClO. The compound features a bromo and a chloro substituent on a propanone backbone, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H10BrClOC_{10}H_{10}BrClO
Molecular Weight285.55 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms (bromine and chlorine) can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This interaction may result in significant biological effects, including enzyme inhibition and modulation of protein-ligand interactions.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL .

Anticancer Activity

Research has also explored the anticancer potential of compounds related to this compound. In vitro studies have demonstrated that certain analogues exhibit cytotoxic effects against human cancer cell lines, such as MCF-7 and A549, with IC50 values in the micromolar range .

Table 2: Biological Activity Summary

Activity TypeTargetIC50/MIC Values
AntimicrobialStaphylococcus aureus8 μg/mL
AnticancerMCF-7~0.64 μM
A549~0.33 μM

Study 1: Enzyme Inhibition

A study conducted on enzyme inhibition revealed that halogenated compounds, including derivatives of this compound, showed significant inhibition of CDK9-mediated RNA polymerase II transcription. This inhibition resulted in reduced expression levels of anti-apoptotic proteins, thereby triggering apoptosis in cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of similar compounds. It was found that modifications to the phenyl ring significantly affected the biological potency against various cancer cell lines. For example, alterations that maintained hydrophobic interactions with target proteins enhanced anticancer activity .

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